molecular formula C6H7N3O3 B12874484 5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile

5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile

Cat. No.: B12874484
M. Wt: 169.14 g/mol
InChI Key: JYCPJBXPPGTKNK-UHFFFAOYSA-N
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Description

5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile is a heterocyclic compound with a molecular formula of C6H7N3O3. This compound belongs to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile typically involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl aldehydes. The reaction is carried out in the presence of a catalytic medium such as potassium carbonate (K2CO3) and glycerol, which acts as a deep eutectic solvent . The reaction conditions are mild, and the process is environmentally friendly and economical.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted isoxazole derivatives .

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of pathogenic microorganisms by interfering with their metabolic processes. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino and hydroxyethoxy groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C6H7N3O3/c7-3-4-5(8)12-9-6(4)11-2-1-10/h10H,1-2,8H2

InChI Key

JYCPJBXPPGTKNK-UHFFFAOYSA-N

Canonical SMILES

C(COC1=NOC(=C1C#N)N)O

Origin of Product

United States

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